2,6-Dichloro-4-((methylthio)methyl)pyridine
Description
2,6-Dichloro-4-((methylthio)methyl)pyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 6-positions of the pyridine ring and a methylthio-methyl group at the 4-position. This compound belongs to a class of disubstituted pyridines, which are frequently explored for their utility in agrochemical and pharmaceutical applications due to their structural versatility and reactivity .
The methylthio-methyl group at the 4-position introduces unique electronic and steric effects, influencing both chemical reactivity and biological activity. Pyridine derivatives with sulfur-containing substituents, such as methylthio groups, are known to exhibit enhanced stability and solubility in organic solvents, making them valuable intermediates in synthetic chemistry .
Properties
Molecular Formula |
C7H7Cl2NS |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2,6-dichloro-4-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2NS/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI Key |
LUOZYXGTYGLLPU-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-((methylthio)methyl)pyridine typically involves the chlorination of 4-((methylthio)methyl)pyridine. One common method is the reaction of 4-((methylthio)methyl)pyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,6-Dichloro-4-((methylthio)methyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) at position 4 acts as an electrophilic center, facilitating nucleophilic substitution (SN) reactions. This reactivity is amplified by the electron-withdrawing effects of the pyridine ring and adjacent chlorine atoms.
Mechanism:
Kinetic studies suggest second-order kinetics for SN2 pathways, with steric effects influencing reactivity.
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/CH₃COOH | 25°C, 12 h | Sulfoxide | 75–85% |
| mCPBA | DCM, 0°C → RT | Sulfone | >90% |
Example:
The sulfone derivatives exhibit enhanced stability and altered electronic properties for further functionalization .
Cross-Coupling Reactions
The chlorine atoms at positions 2 and 6 participate in palladium-catalyzed cross-couplings, enabling aryl/alkyl group introductions.
| Reaction | Catalyst System | Products | Applications |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,6-diaryl substituted derivatives | Drug intermediate synthesis |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives | Ligand design for kinases |
Example:
Steric hindrance from the 4-(methylthio)methyl group slows coupling at position 4 but enhances regioselectivity at 2 and 6 .
Elimination and Cyclization
Under basic conditions, the chloromethyl group may undergo elimination to form vinylpyridine derivatives.
| Base | Conditions | Product | Byproducts |
|---|---|---|---|
| DBU | Reflux, DMF, 2 h | 4-vinylpyridine | HCl |
| KOtBu | THF, 0°C → RT | Cyclized pyrido-fused ring | Disubstituted alkenes |
Mechanism:
These intermediates are valuable in synthesizing heterocyclic scaffolds for pharmaceuticals .
Functionalization via Radical Pathways
The C-Cl bonds undergo homolytic cleavage under UV light or radical initiators, enabling alkylation or arylation.
| Radical Source | Conditions | Product |
|---|---|---|
| AIBN, Bu₃SnH | Toluene, 80°C | 4-alkyl/aryl derivatives |
| UV light (254 nm) | CH₃CN, RT, 6 h | Dimerized pyridines |
Radical stability is influenced by the electron-withdrawing pyridine ring, favoring selective functionalization at position 4 .
Scientific Research Applications
Agrochemical Applications
Pesticide Development
2,6-Dichloro-4-((methylthio)methyl)pyridine is primarily utilized as an intermediate in the synthesis of various pesticides. Its structure allows for modifications that enhance the efficacy of active ingredients against pests. Research indicates that derivatives of this compound exhibit significant insecticidal and herbicidal properties, making them valuable in agricultural practices.
Case Study: Synthesis of Insecticides
A study demonstrated that modifications to the pyridine ring improve the insecticidal activity of compounds derived from 2,6-Dichloro-4-((methylthio)methyl)pyridine. The introduction of different substituents at various positions on the ring led to a range of biological activities against common agricultural pests.
Pharmaceutical Applications
Antimicrobial Activity
Research has highlighted the potential of 2,6-Dichloro-4-((methylthio)methyl)pyridine as a precursor for antimicrobial agents. Its derivatives have been shown to possess activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives synthesized from 2,6-Dichloro-4-((methylthio)methyl)pyridine were evaluated for their Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting a promising avenue for new antimicrobial drug development.
Material Science Applications
Polymer Synthesis
The compound is also explored in material science for its ability to act as a building block in polymer synthesis. Its chlorinated pyridine structure can be incorporated into various polymer matrices to enhance thermal stability and chemical resistance.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application in Polymers | Coatings, adhesives |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-((methylthio)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylthio group can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,6-Dichloro-4-(chloromethyl)pyridine
- Structure : Chloromethyl group at the 4-position.
- Key Differences : The chloromethyl group increases electrophilicity compared to the methylthio-methyl substituent, making it more reactive in nucleophilic substitution reactions.
- Physical Properties: Molecular weight 196.45 g/mol (C₆H₄Cl₃N).
2,6-Dichloro-4-(hydroxymethyl)pyridine
- Structure : Hydroxymethyl group at the 4-position.
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, this may reduce stability under acidic or basic conditions compared to the methylthio-methyl analog.
- Physical Properties: Molecular weight 178.02 g/mol (C₆H₅Cl₂NO).
2,6-Dichloro-4-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl group at the 4-position.
- Key Differences : The electron-withdrawing trifluoromethyl group significantly alters electronic properties, increasing resistance to oxidation but reducing nucleophilic attack susceptibility.
- Applications : Widely used in agrochemicals; for example, pyridalyl (a related insecticide) incorporates a trifluoromethylpyridine moiety .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula C₇H₇Cl₂NS.
Research Findings and Trends
Recent studies emphasize the role of 4-position substituents in dictating the bioactivity and environmental persistence of halogenated pyridines. For instance:
- Trifluoromethylpyridines exhibit prolonged half-lives in environmental matrices, raising regulatory scrutiny under the Stockholm Convention .
Biological Activity
2,6-Dichloro-4-((methylthio)methyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of chlorine and methylthio groups, which may influence its interaction with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties.
- Chemical Formula : C7H7Cl2N
- Molecular Weight : 192.04 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The compound 2,6-Dichloro-4-((methylthio)methyl)pyridine has been tested against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 6.25 μg/mL | |
| Pseudomonas aeruginosa | 25 μg/mL | |
| Bacillus subtilis | 6.25 μg/mL |
These results suggest that the compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Case Study: Antiviral Screening
In a study assessing various pyridine derivatives for antiviral activity, compounds structurally similar to 2,6-Dichloro-4-((methylthio)methyl)pyridine demonstrated effective inhibition against viral replication in cell cultures. The mechanism of action is believed to involve interference with viral entry and replication processes .
Cytotoxic Effects
Cytotoxicity studies are crucial for evaluating the safety profile of any compound intended for therapeutic use. Initial findings suggest that 2,6-Dichloro-4-((methylthio)methyl)pyridine may exhibit cytotoxic effects on certain cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical cancer) | 15.0 | |
| MDA-MB-231 (Breast) | 10.5 | |
| A549 (Lung cancer) | 20.0 |
The IC50 values indicate that the compound has varying degrees of cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of 2,6-Dichloro-4-((methylthio)methyl)pyridine may be attributed to its ability to interact with key cellular targets:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Antimicrobial Mechanism : The presence of chlorine atoms is known to enhance the reactivity of compounds with bacterial membranes, leading to cell lysis.
Q & A
Q. What are the common synthetic routes for preparing 2,6-Dichloro-4-((methylthio)methyl)pyridine, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:
Chlorination : Introduce Cl groups at positions 2 and 6 via photochlorination of γ-picoline derivatives, as demonstrated for analogous dichloropyridines . Critical parameters include UV light intensity, temperature (50–80°C), and stoichiometry of Cl₂ or sulfuryl chloride.
Methylthio Methyl Introduction : Perform nucleophilic substitution at position 4 using (methylthio)methanol or a thiol-ene reaction. Catalytic bases (e.g., NaH) and anhydrous conditions are essential to avoid hydrolysis .
Q. Key Considerations :
- Intermediate purification (e.g., column chromatography) to isolate regioisomers.
- Monitor reaction progress via TLC or HPLC to prevent over-chlorination.
Q. Which spectroscopic and analytical techniques are most effective for characterizing 2,6-Dichloro-4-((methylthio)methyl)pyridine?
Methodological Answer:
Q. How can researchers assess the purity and stability of 2,6-Dichloro-4-((methylthio)methyl)pyridine under varying storage conditions?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm). Compare retention times against synthesized standards .
- Stability Testing :
Advanced Research Questions
Q. How does the methylthio methyl substituent influence the electronic and steric properties of the pyridine ring compared to other substituents?
Methodological Answer:
- Electronic Effects : The SCH₃ group is weakly electron-donating via sulfur’s lone pairs, which may activate the ring toward electrophilic substitution at specific positions. Compare with electron-withdrawing groups (e.g., CF₃ in 2,6-Dichloro-4-(trifluoromethyl)pyridine ).
- Steric Effects : The SCH₃ group’s bulk may hinder access to the 4-position in catalytic or binding applications. Use DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and quantify steric hindrance .
Q. Experimental Validation :
- Perform Hammett studies using substituted pyridines to correlate σ values with reaction rates (e.g., Suzuki coupling).
Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis of 2,6-Dichloro-4-((methylthio)methyl)pyridine?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives for agrochemical applications?
Methodological Answer:
- Molecular Docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina. Compare binding affinities of SCH₃ vs. CF₃ substituents .
- QSAR Studies : Corrogate substituent parameters (π, σ) with bioactivity data from pesticidal assays (e.g., insecticidal efficacy against Spodoptera frugiperda) .
Validation : Synthesize top-scoring virtual hits and test in vitro/in vivo for validation.
Q. What are the challenges in analyzing conflicting spectral data for 2,6-Dichloro-4-((methylthio)methyl)pyridine derivatives?
Methodological Answer:
- Data Discrepancy Example : Conflicting ¹³C NMR shifts for SCH₃ may arise from solvent polarity or tautomerism.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
